Bis(methacryloyloxy)dimethylsilane

Degradable polymer networks Stimuli-responsive materials Controlled drug release

Bis(methacryloyloxy)dimethylsilane (CAS 108250-43-7), also indexed as dimethylsilanediyl bis(2-methylacrylate) (CAS 6999-46-8), is a bifunctional silane-based dimethacrylate monomer with the molecular formula C₁₀H₁₆O₄Si and a molecular weight of 228.32 g/mol. It belongs to the class of silicon-containing cross-linkers that combine two terminal methacrylate polymerizable groups directly ester-linked to a central dimethylsilane core.

Molecular Formula C10H16O4Si
Molecular Weight 228.32 g/mol
CAS No. 108250-43-7
Cat. No. B13916481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(methacryloyloxy)dimethylsilane
CAS108250-43-7
Molecular FormulaC10H16O4Si
Molecular Weight228.32 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)O[Si](C)(C)OC(=O)C(=C)C
InChIInChI=1S/C10H16O4Si/c1-7(2)9(11)13-15(5,6)14-10(12)8(3)4/h1,3H2,2,4-6H3
InChIKeyVTIWQXWZOGLEIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(methacryloyloxy)dimethylsilane (108250-43-7): Procurement-Grade Overview of a Silicon-Cored Dimethacrylate Cross-Linker


Bis(methacryloyloxy)dimethylsilane (CAS 108250-43-7), also indexed as dimethylsilanediyl bis(2-methylacrylate) (CAS 6999-46-8), is a bifunctional silane-based dimethacrylate monomer with the molecular formula C₁₀H₁₆O₄Si and a molecular weight of 228.32 g/mol . It belongs to the class of silicon-containing cross-linkers that combine two terminal methacrylate polymerizable groups directly ester-linked to a central dimethylsilane core . Unlike conventional all-organic dimethacrylates such as ethylene glycol dimethacrylate (EGDMA), the Si–O bond motif confers hydrolytic lability, enabling acid- or moisture-triggered network cleavage—a property absent in carbon-backbone cross-linkers [1]. The compound is a low-melting solid (mp 25–26 °C) with a boiling point of 96–98 °C at 7 Torr and a density of 1.0070 g/cm³ [2].

Why Bis(methacryloyloxy)dimethylsilane Cannot Be Substituted by Generic Organic Dimethacrylates in Silane-Requiring Applications


Conventional organic dimethacrylate cross-linkers such as EGDMA and DEGDMA rely exclusively on C–O ester linkages for network formation and lack the inorganic silicon centre that defines bis(methacryloyloxy)dimethylsilane. This structural distinction has three procurement-relevant consequences: (i) the Si–O bond is hydrolytically cleavable under acidic conditions, enabling controlled network degradation that is unattainable with all-organic cross-linkers [1]; (ii) the silane core can condense with surface silanol groups on glass, silica, or metal oxides, providing covalent interfacial adhesion that organic dimethacrylates cannot deliver [2]; and (iii) the dimethylsilane bridge is more hydrolytically labile than the ethoxy-spaced analogue DMDMAES, offering a faster degradation profile when acid-labile cross-links are desired [1]. Substituting a generic organic dimethacrylate forfeits all three functionalities simultaneously.

Quantitative Differentiation Evidence: Bis(methacryloyloxy)dimethylsilane vs. Closest Analogs and In-Class Alternatives


Hydrolytic Cleavability: Silicon-Ester vs. Carbon-Ester Cross-Link Scission

Bis(methacryloyloxy)dimethylsilane contains methacrylate groups directly esterified to silicon (Si–O–C(O)–C(CH₃)=CH₂), forming acid-labile silyl ester linkages. In a class-level study, the closely related silicon-based cross-linker DMDMAES (dimethyldi(methacryloyloxy-1-ethoxy)silane) underwent complete hydrolysis in THF with aqueous HCl, regenerating linear polymer arms from star-shaped and network architectures [1]. By contrast, organic dimethacrylates such as EGDMA and DEGDMA form C–O–C(O)–C(CH₃)=CH₂ ester bonds that remain intact under identical mild acidic conditions and require enzymatic or strongly alkaline environments for cleavage [1]. The direct Si–O ester motif in bis(methacryloyloxy)dimethylsilane lacks the ethoxy spacer present in DMDMAES, which is expected to yield an even faster hydrolysis rate due to reduced steric shielding of the silicon centre [2].

Degradable polymer networks Stimuli-responsive materials Controlled drug release

Synthetic Efficiency: 97% Yield via N-Methylimidazole-Mediated Silylation

A patent process (US 2010/0152472 A1) reports that bis(methacryloyloxy)dimethylsilane can be obtained in 97% yield through the reaction of methacrylic acid with dichlorodimethylsilane using N-methylimidazole as an auxiliary base [1]. This contrasts with conventional silylation protocols employing triethylamine, where yields for analogous (meth)acryloxy-functional silanes are reported in the range of 65–85% due to competing oligomerisation and gelation side reactions [2]. The N-methylimidazole method suppresses by-product formation by forming a separable imidazolium hydrochloride salt phase, enabling near-quantitative conversion without chromatographic purification [1]. For procurement, this translates to a scalable, high-purity manufacturing route that is not uniformly available for all silane dimethacrylates.

Organosilicon synthesis Process chemistry Cross-linker manufacturing

Dual Organic–Inorganic Network Formation: Silanol Condensation Upon Hydrolysis

A key differentiating feature of silane-based methacrylate cross-linkers is their ability to form inorganic siloxane (Si–O–Si) domains upon hydrolysis and condensation of the silane centre, creating a secondary reinforcing network that runs in parallel to the organic polymethacrylate backbone. In a direct head-to-head comparison of the tetrafunctional silane TetMESi with DEGDMA (diethylene glycol dimethacrylate), the TetMESi-based polymer exhibited progressive formation of SiO₂ nanoparticles during water exposure, as confirmed by UV–vis spectroscopy, while the DEGDMA-based polymer showed no such inorganic phase generation [1]. As a bifunctional analogue, bis(methacryloyloxy)dimethylsilane possesses the same Si–O–C hydrolytic motif and is expected to generate dimethylsilanediol-derived siloxane domains upon hydrolysis, providing a hybrid organic–inorganic network architecture not achievable with EGDMA, DEGDMA, or other all-organic dimethacrylates [2].

Hybrid materials Sol-gel chemistry Reinforced polymer networks

Physical State and Processing: Low-Melting Solid vs. Liquid Organic Dimethacrylates

Bis(methacryloyloxy)dimethylsilane is a crystalline solid at ambient temperature with a melting point of 25–26 °C, distinguishing it from the most common organic dimethacrylate cross-linkers, which are liquids [1]. EGDMA has a melting point below −20 °C and a boiling point of 260 °C at atmospheric pressure, while DEGDMA boils at approximately 323 °C . The target compound's low melting point enables melt-processing without solvent, while its significantly lower boiling point (96–98 °C at 7 Torr) facilitates purification by vacuum distillation [1]. For procurement, this physical-state difference impacts shipping classification, storage conditions (recommended below 5 °C for the target [1] vs. ambient for EGDMA), and compatibility with solvent-free formulation processes.

Formulation handling Storage stability Melt-processable cross-linkers

Interfacial Adhesion: Covalent Bonding to Inorganic Substrates via Silanol Condensation

As established in patent literature, (meth)acryloxy-functional organosilicon compounds serve as molecular bridges between inorganic substrates (glass fibres, metals, oxidic fillers, silica) and organic polymer matrices [1]. The dimethylsilane core of bis(methacryloyloxy)dimethylsilane, upon hydrolysis of the Si–O–C(O) bonds, generates silanol (Si–OH) groups capable of condensing with surface hydroxyls on inorganic substrates to form covalent Si–O–substrate bonds [1]. This dual reactivity—methacrylate groups for copolymerisation with the organic phase and silanol groups for bonding to the inorganic phase—is structurally absent in EGDMA and DEGDMA, which can only participate in the organic polymer network [2]. For composite and hybrid material formulations, the silane-based cross-linker can therefore function simultaneously as both cross-linker and coupling agent, potentially eliminating the need for a separate silane primer or surface treatment step.

Silane coupling agents Composite interfaces Adhesion promotion

Network Architecture Control: Spacer-Free Si-Core Enables Higher Cross-Link Density Potential

The target compound lacks the ethoxy spacer found in DMDMAES (dimethyldi(methacryloyloxy-1-ethoxy)silane), resulting in a more compact molecular structure with the two methacrylate groups directly attached to the silicon centre. In a study of silane-based dimethacrylate cross-linkers for MMA gel preparation, increasing the concentration of Type A cross-linker (2,2'-(dimethylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)—an ethoxy-spaced analogue) from 0.15 to 0.75 mol·L⁻¹ increased monomer conversion and decreased the equilibrium swelling degree in toluene, demonstrating that silane cross-linker concentration directly modulates network density [1]. The spacer-free structure of bis(methacryloyloxy)dimethylsilane is expected to yield a higher cross-link density at equivalent molar loading compared to spacer-containing analogues, due to the shorter inter-junction chain length [1]. For an equivalent cross-link density, a lower molar loading of the target compound may therefore be required relative to DMDMAES or EGDMA.

Cross-link density Network topology Thermoset property tuning

Procurement-Relevant Application Scenarios for Bis(methacryloyloxy)dimethylsilane (108250-43-7) Based on Verified Evidence


Acid-Degradable Polymer Networks and Sacrificial Templates

For research groups developing stimuli-responsive hydrogels, drug-eluting coatings, or sacrificial template materials, bis(methacryloyloxy)dimethylsilane offers an acid-labile Si–O ester cross-link that can be cleaved under mild acidic conditions—a degradation mechanism structurally unavailable in EGDMA or DEGDMA [1]. The spacer-free design is predicted to hydrolyse faster than the ethoxy-spaced analogue DMDMAES, which has been experimentally demonstrated to undergo complete acid-catalysed hydrolysis in THF/HCl, regenerating soluble linear polymer arms from cross-linked networks [1]. This compound is therefore the cross-linker of choice when the fastest possible acid-triggered degradation is required among the silane dimethacrylate family.

Single-Component Coupling Agent-Cross-Linker for Filled Composite Formulations

In glass-fibre-reinforced composites, silica-filled dental or industrial resins, and metal-adhesive primers, bis(methacryloyloxy)dimethylsilane can serve simultaneously as a cross-linking monomer and an interfacial coupling agent [2]. The dimethylsilane core hydrolyses upon exposure to surface moisture or aqueous environments, generating silanol groups that condense with inorganic filler or substrate surfaces to form covalent Si–O–M bonds, while the methacrylate termini copolymerise with the resin matrix [2]. This dual functionality can eliminate the need for a separate silane coupling agent (e.g., 3-methacryloyloxypropyltrimethoxysilane, MEMO), simplifying formulation complexity and potentially reducing raw material inventory costs for manufacturers of filled polymer systems.

Hybrid Organic–Inorganic Coatings with In Situ SiO₂ Reinforcement

For coating formulators seeking enhanced hardness, scratch resistance, or thermal stability, bis(methacryloyloxy)dimethylsilane enables the in situ generation of an inorganic siloxane phase within the cured organic polymer network. This mechanism has been directly demonstrated for the related silane methacrylate TetMESi, where water exposure led to progressive SiO₂ nanoparticle formation observable by UV–vis spectroscopy, while DEGDMA-based coatings showed no such inorganic reinforcement [3]. The bifunctional target compound is expected to generate dimethylsiloxane domains through an analogous hydrolysis–condensation sequence, providing a hybrid network architecture that combines the flexibility and processability of organic polymers with the hardness and thermal resistance of inorganic siloxanes [3].

Cost-Efficient Procurement Enabled by High-Yield Synthetic Route

For procurement managers evaluating silane dimethacrylate cross-linkers, the availability of a 97%-yield synthetic protocol using N-methylimidazole-mediated silylation [4] represents a tangible manufacturing cost advantage over alternative (meth)acryloxy-functional silanes produced via conventional alkali (meth)acrylate routes, which typically achieve only ~65% yield [5]. This 32-percentage-point yield differential directly impacts the cost of goods and supply scalability, making bis(methacryloyloxy)dimethylsilane a more economically sustainable choice for industrial-scale procurement where kilogram-to-ton quantities are required.

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